molecular formula C17H17N5O2 B12016481 3-(1H-1,2,3-Benzotriazol-1-YL)N'-(1-(3-hydroxyphenyl)ethylidene)propanohydrazide CAS No. 452089-90-6

3-(1H-1,2,3-Benzotriazol-1-YL)N'-(1-(3-hydroxyphenyl)ethylidene)propanohydrazide

Cat. No.: B12016481
CAS No.: 452089-90-6
M. Wt: 323.35 g/mol
InChI Key: DJKMYZKTKJCCSS-LDADJPATSA-N
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Description

3-(1H-1,2,3-BENZOTRIAZOL-1-YL)N’-(1-(3-HYDROXYPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE is a complex organic compound with the molecular formula C17H17N5O2 It is known for its unique structure, which includes a benzotriazole moiety and a hydrazide group

Properties

CAS No.

452089-90-6

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]propanamide

InChI

InChI=1S/C17H17N5O2/c1-12(13-5-4-6-14(23)11-13)18-20-17(24)9-10-22-16-8-3-2-7-15(16)19-21-22/h2-8,11,23H,9-10H2,1H3,(H,20,24)/b18-12+

InChI Key

DJKMYZKTKJCCSS-LDADJPATSA-N

Isomeric SMILES

C/C(=N/NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC(=CC=C3)O

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)N’-(1-(3-HYDROXYPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE typically involves the condensation of 1H-1,2,3-benzotriazole with a suitable hydrazide derivative. The reaction is usually carried out under mild conditions, often in the presence of a catalyst or under reflux. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-BENZOTRIAZOL-1-YL)N’-(1-(3-HYDROXYPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-(1H-1,2,3-BENZOTRIAZOL-1-YL)N’-(1-(3-HYDROXYPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)N’-(1-(3-HYDROXYPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds, facilitating its binding to biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)N’-(1-(4-HYDROXYPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE
  • 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)N’-(1-(3,4-DICHLORO-PHENYL)ETHYLIDENE)PROPANOHYDRAZIDE

Uniqueness

The uniqueness of 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)N’-(1-(3-HYDROXYPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets .

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